alpha-Iodo-m-nitrotoluene
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Overview
Description
Alpha-Iodo-m-nitrotoluene: is an organic compound with the chemical formula C7H6INO2 It is a derivative of nitrotoluene, where an iodine atom is substituted at the alpha position relative to the methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Iodo-m-nitrotoluene can be synthesized through the iodination of m-nitrotoluene. The process typically involves the use of iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to ensure selective iodination at the alpha position. The reaction is carried out in an inert solvent, such as dichloromethane, at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Alpha-Iodo-m-nitrotoluene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding substituted products.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Oxidation: Potassium permanganate in acidic medium at elevated temperatures.
Major Products:
Substitution: Formation of m-nitrobenzyl alcohol.
Reduction: Formation of alpha-Iodo-m-aminotoluene.
Oxidation: Formation of m-nitrobenzoic acid.
Scientific Research Applications
Alpha-Iodo-m-nitrotoluene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of alpha-Iodo-m-nitrotoluene involves its interaction with various molecular targets. The iodine atom can participate in electrophilic aromatic substitution reactions, while the nitro group can undergo reduction or oxidation. These reactions are facilitated by the presence of suitable catalysts and reaction conditions, leading to the formation of different products depending on the specific pathway.
Comparison with Similar Compounds
Alpha-Iodo-p-nitrotoluene: Similar structure but with the nitro group in the para position.
Alpha-Iodo-o-nitrotoluene: Similar structure but with the nitro group in the ortho position.
Methyl iodide: Contains an iodine atom but lacks the nitro group.
Nitrobenzene: Contains a nitro group but lacks the iodine atom.
Uniqueness: Alpha-Iodo-m-nitrotoluene is unique due to the presence of both an iodine atom and a nitro group in the meta position relative to the methyl group. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
3958-56-3 |
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Molecular Formula |
C7H6INO2 |
Molecular Weight |
263.03 g/mol |
IUPAC Name |
1-(iodomethyl)-3-nitrobenzene |
InChI |
InChI=1S/C7H6INO2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2 |
InChI Key |
VMRVVTVWRDVDAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CI |
Origin of Product |
United States |
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